4-Cyclohexyl-2-methylpyrrolidine

Description

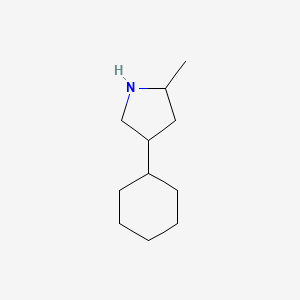

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSWPCHDCEPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexyl 2 Methylpyrrolidine and Its Analogues

Strategies for the Construction of the Pyrrolidine (B122466) Core with Cyclohexyl and Methyl Substitution

Classical Ring-Closing Approaches

Classical methods for pyrrolidine synthesis often involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group or reactive functionality at the appropriate positions. One of the most common strategies is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, followed by reduction to form the pyrrolidine ring. mdpi.com Another established method is the cyclization of 1,4-amino alcohols under acidic or basic conditions. mdpi.com The Mannich reaction, followed by cyclization and reduction, also represents a classical route to substituted pyrrolidines. mdpi.com

A prevalent classical method for synthesizing N-aryl-substituted pyrrolidines involves the amination of aromatic amines with dihalogenated compounds or diols. nih.gov Additionally, the reduction of N-heteroaromatics has been employed for the construction of these pyrrolidine structures. nih.gov

| Classical Approach | Description | Key Intermediates |

| Reductive Amination | Condensation of a 1,4-dicarbonyl compound with a primary amine followed by reduction. mdpi.com | 1,4-Dicarbonyl compounds, primary amines |

| Amino Alcohol Cyclization | Intramolecular cyclization of 1,4-amino alcohols under acidic or basic conditions. mdpi.com | 1,4-Amino alcohols |

| Mannich Reaction | Reaction of an amine, formaldehyde, and a carbon acid, followed by cyclization and reduction. mdpi.com | Amines, formaldehyde, carbon acids |

| Amination of Dihalides/Diols | Reaction of aromatic amines with dihalogenated alkanes or diols. nih.gov | Aromatic amines, dihalogenated alkanes, diols |

Advanced Cyclization Reactions for Pyrrolidine Formation

More contemporary methods for pyrrolidine synthesis often utilize transition metal catalysis and multicomponent reactions to achieve higher efficiency and complexity in a single step. tandfonline.com

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene. tandfonline.comdiva-portal.org Azomethine ylides can be generated in situ from various precursors, such as the reaction of isatin (B1672199) with glycine (B1666218) methyl ester chloride. tandfonline.com This method allows for the rapid construction of the pyrrolidine ring with a high degree of stereocontrol.

Radical Cyclizations: Iminyl radical cyclizations, particularly 5-exo-trig cyclizations, offer a versatile route to functionalized pyrrolines, which can be subsequently reduced to pyrrolidines. nsf.gov These reactions can be initiated by microwave irradiation and allow for the introduction of various functional groups by trapping the resulting cyclic radical. nsf.gov

Tandem Reactions: Tandem or cascade reactions provide an atom-economical approach to complex pyrrolidines. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield α-cyano pyrrolidines in a single pot. nih.gov

Metathesis Reactions: Ring-closing metathesis (RCM) using catalysts like the Grubbs catalyst can be employed to form pyrroline (B1223166) derivatives from acyclic diene precursors. Subsequent hydrogenation of the double bond then furnishes the saturated pyrrolidine ring. nih.govmdpi.com

| Advanced Cyclization | Description | Catalyst/Reagent |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of an azomethine ylide and an alkene. tandfonline.comdiva-portal.org | Triethylamine, various metal catalysts nih.govtandfonline.com |

| Iminyl Radical Cyclization | 5-exo-trig cyclization of O-phenyloximes tethered to alkenes. nsf.gov | Microwave irradiation nsf.gov |

| Tandem Amination/Cyanation | Copper-catalyzed reaction of a primary amine-tethered alkyne. nih.gov | Copper catalyst nih.gov |

| Ring-Closing Metathesis | Cyclization of an acyclic diene followed by hydrogenation. nih.govmdpi.com | Grubbs catalyst, Palladium on carbon nih.govmdpi.com |

Introduction of Cyclohexyl and Methyl Groups Post-Cyclization

In some synthetic strategies, it is more advantageous to introduce the desired substituents after the formation of the pyrrolidine ring. This approach, known as post-cyclization functionalization, allows for the diversification of a common pyrrolidine intermediate.

For instance, the α-position of a pyrrolidine can be functionalized through various methods. One such method involves a redox-neutral intramolecular hydride transfer and subsequent nucleophilic addition, which avoids the use of metals or strong bases. rsc.org This can be used to introduce aryl groups, and potentially alkyl groups like cyclohexyl, at the α-position. rsc.org

Another strategy involves the β-C–H functionalization of pyrrolidine, which can be achieved through reactions catalyzed by acetic acid, leading to the formation of functionalized spiro[indoline-3,1′-pyrrolizines]. acs.org While this example leads to a more complex fused system, the principle of functionalizing the pyrrolidine ring at a specific position can be adapted for the introduction of simpler substituents.

Stereoselective Synthesis of 4-Cyclohexyl-2-methylpyrrolidine

Controlling the stereochemistry of the substituents on the pyrrolidine ring is crucial for the synthesis of specific isomers of this compound. This is achieved through diastereoselective and enantioselective methodologies.

Diastereoselective Methodologies for Controlled Stereochemistry

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule.

One approach involves the diastereoselective reduction of a substituted dihydropyrrole. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the existing stereocenters on the ring, often leading to the preferential formation of either the cis- or trans-diastereomer. whiterose.ac.uk Epimerization can then be used to access the less favored diastereomer. whiterose.ac.uk

Substrate-controlled reactions are another key strategy. For example, in the synthesis of silyl-substituted pyrrolidines, the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine directs the formation of a specific diastereomer. nih.gov Similarly, the synthesis of 1,2,3-trisubstituted pyrrolidines can be achieved through the diastereoselective reductive cyclization of γ-chloroimines. researchgate.net

A diastereoselective synthesis of (3-substituted-cyclohexyl)glycine pyrrolidides has been reported where the three chiral centers were generated in an unambiguous, stereochemically defined manner, highlighting the importance of configuration at each stereocenter for biological activity. nih.gov

| Diastereoselective Method | Description | Key Feature |

| Diastereoselective Reduction | Stereoselective reduction of a dihydropyrrole to afford a specific diastereomer. whiterose.ac.uk | Choice of reducing agent, potential for epimerization. whiterose.ac.uk |

| Substrate-Controlled Addition | Use of a chiral substrate to direct the stereochemical outcome of a nucleophilic addition. nih.gov | Highly diastereoselective addition to a chiral sulfinimine. nih.gov |

| Reductive Cyclization | Diastereoselective reductive cyclization of γ-chloroimines. researchgate.net | In situ generation of the imine and subsequent stereoselective reduction. researchgate.net |

Enantioselective Synthetic Routes Utilizing Chiral Auxiliaries

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. A common and powerful strategy is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. bath.ac.uk

For example, chiral oxazolidinones can be used as auxiliaries for the asymmetric synthesis of chiral carboxylic acids. bath.ac.uk In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the precursor molecule to control the stereochemistry of the cyclization or a subsequent functionalization step. One successful method for the asymmetric synthesis of N-Boc pyrrolidines involves asymmetric deprotonation using a chiral ligand like (-)-sparteine. whiterose.ac.uk

The use of chiral auxiliaries is a well-established method in asymmetric synthesis. kashanu.ac.ir They are designed to be readily available in enantiomerically pure form, easily attached to the substrate, induce high stereocontrol, and be easily removed and recycled. bath.ac.uk For instance, chiral pyrrolidinylmethanols have been used as chiral ligands for the highly enantioselective addition of dialkylzincs to aldehydes. acs.org

Asymmetric Catalytic Processes in the Synthesis of Pyrrolidine Derivatives

The asymmetric synthesis of pyrrolidine rings, including structures analogous to this compound, can be achieved through several catalytic strategies. These methods are designed to control the stereochemistry at the chiral centers of the pyrrolidine core.

One prominent method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govnih.gov This approach allows for the construction of the pyrrolidine ring with a high degree of stereocontrol. nih.gov For instance, the reaction between an α-imino ester and an acrylate, catalyzed by a chiral silver complex, can yield highly substituted and enantioenriched pyrrolidines. nih.gov While not specifically documented for this compound, this methodology is versatile and could be adapted for its synthesis by selecting appropriate precursors.

Another powerful strategy is the asymmetric 'Clip-Cycle' synthesis . This involves an alkene metathesis reaction to 'clip' a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. core.ac.uk This method has been successfully applied to generate various 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. core.ac.uk

Biocatalytic approaches , utilizing enzymes such as transaminases, have emerged as a sustainable method for the asymmetric synthesis of 2-substituted pyrrolidines. tudelft.nl Commercially available ω-chloroketones can be converted into chiral pyrrolidines with high enantiomeric excess. tudelft.nl For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been achieved on a significant scale with excellent yield and enantiopurity. tudelft.nl This enzymatic strategy could potentially be applied to synthesize chiral 2-methylpyrrolidine (B1204830) precursors.

Kinetic resolution of racemic pyrrolidines is another viable method. For instance, the resolution of 2-methyl-pyrrolidine has been accomplished via the hydrolysis of its oxalamic ester using a protease from Aspergillus species, yielding the desired enantiomer with high enantioselectivity. rsc.org Similarly, titanocene-catalyzed asymmetric reduction of disubstituted cyclic imines can provide access to enantioenriched disubstituted pyrrolidines. rsc.org

The following table summarizes representative examples of asymmetric catalytic processes for the synthesis of substituted pyrrolidine derivatives, which could be analogous to the synthesis of this compound.

| Catalyst/Method | Substrate(s) | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral Silver Catalyst | α-imino ester and acrylate | Highly substituted pyrrolizidine | Good | High | nih.gov |

| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine and thioacrylate | 2,2- and 3,3-disubstituted pyrrolidines | High | N/A | core.ac.uk |

| Transaminase | ω-chloroketone | 2-substituted pyrrolidine | up to >99.5% | N/A | tudelft.nl |

| Protease (Aspergillus sp.) | Racemic 2-methyl-pyrrolidine oxalamic ester | Enantioenriched 2-methyl-pyrrolidine | Excellent | N/A | rsc.org |

| Titanocene complex | Racemic 2,5-disubstituted cyclic imine | 2,5-disubstituted pyrrolidine | Excellent | N/A | rsc.org |

Derivatization and Functionalization Pathways from this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications to explore its chemical space and potential applications. These modifications can be targeted at the pyrrolidine nitrogen, the cyclohexyl moiety, or the methyl group.

Modifications of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for functionalization. The nitrogen atom can be readily modified through various reactions, including alkylation, acylation, and arylation, to introduce a wide range of substituents.

N-Alkylation and N-Acylation: Standard procedures for N-alkylation can be employed using alkyl halides or reductive amination. N-acylation can be achieved with acyl chlorides or anhydrides. A common protecting group strategy involves the use of a tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com The Boc group can be subsequently removed under acidic conditions, allowing for further derivatization. google.com

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond between the pyrrolidine nitrogen and an aryl halide. This allows for the introduction of various aromatic and heteroaromatic rings.

Formation of Amides and Carbamates: The pyrrolidine nitrogen can react with carboxylic acids or their derivatives to form amides. Similarly, reaction with isocyanates or chloroformates can yield ureas and carbamates, respectively. These functionalizations can significantly alter the electronic and steric properties of the molecule.

Transformations at the Cyclohexyl Moiety

The cyclohexyl group offers several positions for functionalization, although its saturated nature generally requires more forcing conditions or specific directing groups.

C-H Functionalization: Undirected borylation of saturated rings like cyclohexane (B81311) can be achieved, which introduces a versatile boronate ester group. nih.gov This group can then be subjected to a variety of transformations, including Suzuki coupling to form C-C bonds, oxidation to alcohols, and amination. nih.gov For example, the borylation of heterocycles at a secondary C-H bond has been shown to allow for subsequent arylation, heteroarylation, amination, and oxidation. nih.gov

Introduction of Unsaturation: Dehydrogenation of the cyclohexyl ring to a cyclohexenyl or phenyl group could be envisioned under specific catalytic conditions, fundamentally changing the nature of the substituent.

Elaboration of the Methyl Group

The methyl group at the 2-position of the pyrrolidine ring can also be a site for derivatization, although it is generally less reactive than the pyrrolidine nitrogen.

Radical Functionalization: Radical-mediated processes can be used to introduce functionality at the methyl group. For instance, radical halogenation could introduce a handle for further substitution reactions.

Oxidation: Controlled oxidation of the methyl group could lead to the corresponding alcohol, aldehyde, or carboxylic acid. This would introduce new functional groups for further elaboration. For example, the synthesis of hydroxylated pyrrolidines has been achieved from serine, where a methyl group was introduced stereospecifically. unirioja.es

The following table provides examples of derivatization reactions on pyrrolidine and related cyclic structures, illustrating potential pathways for modifying this compound.

| Reaction Type | Reagent(s) | Substrate Type | Product Functional Group | Reference |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Secondary amine | N-Boc carbamate | google.com |

| C-H Borylation | Iridium catalyst, B₂pin₂ | Saturated heterocycle | Boronate ester | nih.gov |

| Boryl Group Derivatization | Various (e.g., aryl halide, oxidant) | Borylated heterocycle | Aryl, alcohol, amine, etc. | nih.gov |

| N-Arylation | Palladium catalyst, aryl halide | Secondary amine | N-Aryl amine | General method |

| N-Acylation | Acyl chloride | Secondary amine | N-Acyl amide | General method |

| Methyl Group Oxidation | Oxidizing agent | Methyl-substituted heterocycle | Alcohol, aldehyde, carboxylic acid | unirioja.es |

Chemical Reactivity and Transformation Studies of 4 Cyclohexyl 2 Methylpyrrolidine

Investigation of Electrophilic Reactions of 4-Cyclohexyl-2-methylpyrrolidine

Electrophilic reactions involving this compound predominantly occur at the nucleophilic nitrogen atom. However, reactions where the carbon framework of the pyrrolidine (B122466) ring is attacked by an electrophile are also possible, though less common.

The saturated sp³-hybridized carbon atoms of the pyrrolidine ring are generally not susceptible to electrophilic attack unless activated. libretexts.org One strategy to induce electrophilic substitution on the carbon skeleton is through the formation of an enamine. For instance, related N-acetyl-3-oxopiperidine systems can form pyrrolidine enamines that subsequently undergo electrophilic substitution and addition reactions. acs.org While direct studies on this compound are not prevalent, it can be inferred that conversion to a derivative, such as an enamine or a lithiated intermediate, would be necessary to facilitate electrophilic reactions at a ring carbon. Asymmetric α,α'-substitution of the pyrrolidine ring can be achieved through sequential chemoselective reactions, involving an initial electrophilic substitution at an activated C-2 position followed by a nucleophilic substitution at C-5. scispace.com

Nucleophilic Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom in this compound is the primary site of nucleophilic activity. As a cyclic secondary amine, its reactivity is comparable to other dialkyl amines, though influenced by the ring's conformational constraints and the steric bulk of its substituents. wikipedia.org The conjugate acid of pyrrolidine has a pKa of approximately 11.3, indicating significant basicity. chemicalbook.comechemi.com

The nucleophilicity of the pyrrolidine nitrogen enables it to readily participate in various reactions with electrophiles. chemicalbook.com Common transformations include:

N-Alkylation: Reaction with alkyl halides to form N-alkylated tertiary amines.

N-Acylation: Reaction with acyl halides or anhydrides to produce N-acyl pyrrolidines (amides).

Reaction with Carbonyls: Formation of enamines upon reaction with ketones or aldehydes.

The nucleophilic reactivity of pyrrolidines has been quantified and compared to other organocatalysts. Studies have determined the Brønsted basicities (pKaH) and nucleophilicity parameters (N and sN) for a wide range of substituted pyrrolidines. nih.govacs.org Most pyrrolidines exhibit pKaH values in acetonitrile (B52724) between 16 and 20. nih.govresearchgate.net The nucleophilicity can be significantly influenced by the solvent; for example, the nucleophilicity of pyrrolidine is considerably higher in acetonitrile (N = 18.32) than in methanol (B129727) (N = 15.72), which is attributed to the stronger solvation of the amine in the protic solvent. rsc.org Kinetic studies on the reactions of cyclic secondary amines with electrophiles like 2-methoxy-3-nitrothiophene (B1314167) show that pyrrolidine often exhibits distinct reactivity patterns compared to piperidine, a difference suggested to arise from conformational effects in the reaction's transition state. rsc.org

Radical Reactions Involving this compound

The pyrrolidine scaffold can be synthesized and functionalized through radical-mediated pathways. A prominent example is the Hofmann–Löffler–Freytag (HLF) reaction, an intramolecular process that generates pyrrolidines from N-halogenated amines. wikipedia.orgambeed.com This reaction proceeds through a radical chain mechanism initiated by thermal or photochemical decomposition of the N-haloamine in an acidic medium. wikipedia.orgnumberanalytics.com

The key steps of the HLF reaction are:

Initiation: Homolytic cleavage of the nitrogen-halogen bond generates a nitrogen-centered radical.

Propagation: The nitrogen radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen atom from the δ-carbon. This is the selectivity-determining step. acs.org

Chain Transfer: The resulting carbon-centered radical abstracts a halogen atom from another N-haloamine molecule, forming a δ-haloamine and propagating the radical chain.

Cyclization: Under basic conditions, the δ-haloamine undergoes intramolecular nucleophilic substitution to yield the final pyrrolidine ring. wikipedia.org

This reaction is a powerful tool for the late-stage functionalization and synthesis of complex molecules containing the pyrrolidine ring system. numberanalytics.comnih.gov Modern protocols often utilize in situ halogenated sulfonamides as precursors for the nitrogen-centered radicals. nih.gov

Palladium-Catalyzed Coupling Reactions and Aromaticity Transfer Utilizing Pyrrolidines

Palladium catalysis offers versatile methods for the transformation of pyrrolidines. One notable reaction is the palladium-catalyzed formal aromaticity transfer, which couples phenols with pyrrolidines to generate N-cyclohexyl pyrroles. nih.govrsc.org In this process, the aromaticity of the phenol (B47542) is formally transferred to the pyrrolidine ring, which undergoes dehydrogenation. nih.gov

This transformation serves as a redox- and atom-economical method for synthesizing valuable N-cyclohexylpyrrole units. nih.gov The reaction typically employs a palladium catalyst (e.g., Pd/C), a hydride source (e.g., NaBH₄), and an acid (e.g., TfOH). Alkyl-substituted pyrrolidines, such as 2-methylpyrrolidine (B1204830), are effective substrates, affording the corresponding pyrrole (B145914) derivatives in good to excellent yields. nih.gov

The proposed mechanism involves the palladium-catalyzed reduction of the phenol to a cyclohexanone (B45756) or cyclohexenone intermediate. This intermediate then condenses with the pyrrolidine, followed by a series of steps including hydride transfer and palladium-catalyzed dehydrogenation to yield the final aromatic pyrrole product. nih.gov

| Pyrrolidine Substrate | Phenol Substrate | Product | Yield (%) |

|---|---|---|---|

| 2-Methylpyrrolidine | Phenol | 1-Cyclohexyl-2-methylpyrrole | 78 |

| Indoline | Phenol | 1-Cyclohexylindole | 90 |

| 2-Methylindoline | Phenol | 1-Cyclohexyl-2-methylindole | 85 |

| 3-Methylindoline | Phenol | 1-Cyclohexyl-3-methylindole | 91 |

Studies on the Bromination of Cyclohexyl-Substituted Pyrrolidines

The bromination of pyrrolidines can lead to a variety of products depending on the reaction conditions and the substitution pattern of the pyrrolidine ring. Research on the bromination of 1-methyl-2-alkylpyrrolidines, including the closely related 1-methyl-2-cyclohexylpyrrolidine, has shown that these reactions often yield complex mixtures of products. This complexity arises from the multiple potential reaction sites on the saturated heterocyclic ring and the cyclohexyl substituent.

In contrast, the bromination of certain aryl-substituted pyrrolidines can be more selective. For example, the reaction of N-arylhomophthalimides, which possess an active methylene (B1212753) group, with bromine in acetic acid leads to specific 4,4-dibromo derivatives. mdpi.com However, for alkyl-substituted pyrrolidines like this compound, direct bromination is expected to be non-selective, potentially leading to a mixture of mono-, di-, and poly-brominated compounds, as well as ring-opened or oxidized byproducts. A study involving a cyclohexyl-substituted amino ketone reported its successful conversion to 2-cyclohexylpyrrolidine, highlighting synthetic routes to such structures. acs.org

Stereochemical and Conformational Analysis of 4 Cyclohexyl 2 Methylpyrrolidine

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms—both absolute and relative stereochemistry—is fundamental to understanding the structure-activity relationships of chiral molecules like 4-Cyclohexyl-2-methylpyrrolidine. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ¹H NMR is a powerful tool for determining relative stereochemistry. Key parameters include the measurement of nuclear Overhauser effects (NOE), which identify protons that are close in space, and the analysis of scalar (J) coupling constants, which provide information about dihedral angles between adjacent protons. For instance, a larger ³J value between two vicinal protons typically indicates an anti-periplanar relationship, while a smaller value suggests a gauche orientation. In acid solution, the protonation of the nitrogen atom can lead to significant downfield shifts of adjacent methyl and methylene (B1212753) protons, providing further structural clues. cdnsciencepub.com

X-ray Crystallography : This technique provides unambiguous assignment of both relative and absolute stereochemistry by mapping the electron density of a single crystal. acs.org The resulting three-dimensional structure reveals precise bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's solid-state conformation. nih.govresearchgate.net Although obtaining a suitable crystal can be a challenge, the data is considered the gold standard for structural elucidation.

Chiral Synthesis and Separation : The stereochemistry of this compound can be controlled through stereoselective synthesis, often starting from chiral precursors like the amino acid L-proline. nih.gov Catalytic hydrogenation of substituted pyrroles can also yield functionalized pyrrolidines with high diastereoselectivity, where the initial stereocenter directs subsequent reductions. researchgate.net Once synthesized, the different stereoisomers can be separated and purified using chiral chromatography techniques.

Conformational Analysis of the Pyrrolidine (B122466) Ring in this compound

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. This phenomenon is often described as "pseudorotation," a continuous interconversion between various envelope and twist (or half-chair) forms without significant energy barriers. nih.govresearchgate.net

The two primary conformations are:

Envelope (Cₛ symmetry) : Four of the ring atoms are coplanar, and the fifth atom is puckered out of this plane.

Twist (C₂ symmetry) : Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The specific conformation adopted by a substituted pyrrolidine is influenced by the nature and position of its substituents. nih.gov Quantum mechanics calculations and NMR studies on various substituted pyrrolidines have shown that the energy difference between these conformers can be subtle, but substituents heavily influence the preferred pucker. rsc.org

Influence of Cyclohexyl and Methyl Substituents on Ring Conformation and Flexibility

The steric bulk of the cyclohexyl and methyl groups in this compound plays a dominant role in dictating the preferred conformation of the pyrrolidine ring. Substituents on a five-membered ring preferentially occupy a pseudo-equatorial position to minimize steric strain (1,3-diaxial interactions).

Influence of the C4-Cyclohexyl Group : The large cyclohexyl group will strongly favor a pseudo-equatorial orientation. This preference significantly restricts the flexibility of the pyrrolidine ring and "locks" it into a specific pucker. Studies on analogous 4-tert-butylprolines have demonstrated that a bulky C4-substituent forces the ring into a conformation where this group is pseudo-equatorial. nih.gov

Influence of the C2-Methyl Group : The C2-methyl group will also tend to adopt a pseudo-equatorial position to minimize steric clashes with the C3 and C5 protons.

In the trans-isomers ((2S,4R) and (2R,4S)), both the methyl and cyclohexyl groups can simultaneously occupy pseudo-equatorial positions. This arrangement is expected to be the most stable, leading to a well-defined, rigid conformation.

In the cis-isomers ((2S,4S) and (2R,4R)), it is impossible for both bulky groups to be pseudo-equatorial at the same time. This leads to a conformational compromise where one substituent may be forced into a higher-energy pseudo-axial position, or the ring may adopt a conformation that balances the steric strain between the two groups. This results in greater conformational flexibility or a higher ground-state energy compared to the trans-isomers.

Table 1: Predicted Conformational Preferences for this compound Stereoisomers

| Stereoisomer | Relative Stereochemistry | Predicted Substituent Orientation | Expected Ring Conformation |

| (2S, 4R) / (2R, 4S) | trans | C2-Methyl: pseudo-equatorialC4-Cyclohexyl: pseudo-equatorial | Relatively rigid, low-energy pucker |

| (2S, 4S) / (2R, 4R) | cis | Conformational equilibrium to minimize steric strain | More flexible or higher energy due to unavoidable pseudo-axial placement of one substituent |

Stereoelectronic Effects in Substituted Pyrrolidines

Beyond simple sterics, stereoelectronic effects—the influence of orbital interactions on molecular conformation and reactivity—also play a critical role. These effects arise from interactions between the nitrogen lone pair, bonding orbitals, and anti-bonding orbitals.

Gauche Effect : This effect describes the tendency of adjacent electronegative substituents to adopt a gauche conformation. While this compound lacks highly electronegative atoms other than nitrogen, the interaction between the nitrogen lone pair and adjacent C-H or C-C bonds can influence torsional angles. beilstein-journals.org

Anomeric Effect : A generalized anomeric effect, described as an n→σ* interaction, can be significant in pyrrolidines. beilstein-journals.orgresearchgate.net This involves the delocalization of electron density from the nitrogen lone pair (n) into an adjacent anti-bonding orbital (σ). This interaction is strongest when the lone pair and the acceptor σ orbital are anti-periplanar. This effect can stabilize specific puckered conformations and influence the basicity of the nitrogen atom. nih.gov For example, the orientation of the N-H bond (or a substituent on the nitrogen) as pseudo-axial or pseudo-equatorial is governed by a balance of steric and stereoelectronic factors. beilstein-journals.org

Computational and Theoretical Investigations of 4 Cyclohexyl 2 Methylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties of 4-cyclohexyl-2-methylpyrrolidine. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and orbital energies. Key parameters derived from these calculations include Mulliken effective charges on atoms, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

The HOMO and LUMO energies are particularly important for understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net These energetic calculations are foundational for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Data from Quantum Chemical Calculations Note: The following data are illustrative examples of parameters obtained from quantum chemical calculations and are not experimentally derived values for this compound.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Dipole Moment | ~1.5 D | Indicates moderate polarity, influencing solubility and non-covalent interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ +2.0 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests high kinetic stability. |

| Mulliken Charge on Nitrogen | ~ -0.4 e | Identifies the nitrogen atom as a nucleophilic center. |

Molecular Modeling and Conformational Landscape Exploration

The biological activity and stereochemical outcome of reactions involving this compound are heavily dependent on its three-dimensional shape. nih.gov Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum methods, are employed to explore the molecule's conformational landscape. wavefun.com

The structure features two key components with conformational flexibility: the five-membered pyrrolidine (B122466) ring and the six-membered cyclohexyl ring. The pyrrolidine ring is not planar and exists in various "puckered" or envelope conformations (endo and exo) to relieve torsional strain. nih.gov The specific pucker can be influenced by the substituents; for instance, alkylation at the C-4 position can be used to lock the ring into a preferred conformation. nih.gov

The cyclohexyl group predominantly adopts a stable chair conformation. The critical aspect is the relative orientation of the substituents on both rings. The 4-cyclohexyl and 2-methyl groups can be either cis or trans to each other on the pyrrolidine ring. For each of these diastereomers, multiple conformers exist based on the pyrrolidine pucker and the axial or equatorial position of the bond connecting the two rings. Computational studies can calculate the relative energies of these different conformers, identifying the most stable, low-energy structures. nih.gov This analysis is crucial, as the "bioactive" conformation responsible for interaction with a biological target is often one of a diverse set of energetically accessible conformations. nih.gov For example, in related macrocyclic inhibitors, the precise axial-equatorial relationship of a cyclohexyl substituent was found to be critical for maintaining the active three-dimensional shape. reactionbiology.com

Table 2: Illustrative Conformational Energy Analysis Note: The relative energies are hypothetical values to illustrate the output of conformational analysis.

| Diastereomer | Conformer Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| trans-(2S,4R) | Cyclohexyl (equatorial), Methyl (equatorial-like) | 0.00 (Global Minimum) |

| Cyclohexyl (axial), Methyl (axial-like) | +3.5 | |

| cis-(2S,4S) | Cyclohexyl (equatorial), Methyl (axial-like) | +1.8 |

| Cyclohexyl (axial), Methyl (equatorial-like) | +4.2 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a balance between accuracy and computational cost. mdpi.comsci-hub.se For reactions involving this compound, DFT calculations can map out the entire potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov

These studies are instrumental in understanding stereoselectivity. For instance, in reactions analogous to proline-catalyzed aldol (B89426) additions, DFT calculations have shown that stereochemical outcomes are controlled by the subtle interplay of steric and electrostatic interactions in the transition state. acs.org Models of transition states, such as chair-like and boat-like structures in cyclization reactions, can be computed to explain why one diastereomer is formed preferentially over another. nih.gov The calculations can reveal stabilizing interactions, like hydrogen bonds, or destabilizing steric clashes that dictate the lowest energy reaction pathway. acs.org

DFT has also been applied to understand the role of derivatives of this compound in more complex systems, such as the synthesis of PbSe nanocrystals where N-cyclohexyl-2-methylpyrrolidine-1-carboselenoamide was used as a precursor. nih.gov In such cases, DFT can help model precursor conversion and the formation of intermediate species, rationalizing the observed reaction kinetics. nih.gov By calculating the activation energies for different potential pathways, researchers can predict which mechanism (e.g., stepwise via an intermediate or a concerted one-step process) is more favorable. mdpi.com

Computational Prediction of Interactions with Macromolecular Targets for Ligand Design

In the context of medicinal chemistry, this compound serves as a scaffold whose derivatives can be designed as ligands for biological targets like proteins and enzymes. chemimpex.com Computational techniques, particularly molecular docking and molecular dynamics, are indispensable for predicting how these ligands bind. researchgate.net

Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site, estimating the strength of the interaction (binding affinity). These models are crucial for structure-based drug design. For example, in the development of MDM2 inhibitors, a computational model showed how the cyclohexyl group of a pyrrolidine-containing inhibitor projects into the hydrophobic Phe19 binding pocket of the MDM2 protein. acs.org This understanding guided the rational design of new derivatives with improved potency. acs.org

These computational predictions identify key intermolecular interactions:

Hydrophobic Interactions: The nonpolar cyclohexyl group is well-suited to occupy hydrophobic pockets in a protein, displacing water molecules and contributing favorably to the binding entropy.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H proton can act as a donor, forming specific interactions with amino acid residues in the target.

By visualizing these interactions, chemists can iteratively modify the ligand structure—for instance, by altering substituents on the cyclohexyl or pyrrolidine rings—to enhance binding affinity and selectivity for the target protein. acs.orgnih.gov

Table 3: Predicted Interactions for a this compound Derivative in a Target Binding Site Note: This table is a generalized representation based on principles of molecular docking and published examples.

| Molecular Moiety | Type of Interaction | Potential Interacting Residue(s) |

|---|---|---|

| Cyclohexyl Ring | Hydrophobic / Van der Waals | Leucine, Valine, Phenylalanine acs.org |

| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine acs.org |

| Pyrrolidine N-H | Hydrogen Bond Donor | Aspartate, Glutamate |

| Methyl Group | Hydrophobic / Van der Waals | Alanine, Isoleucine |

Applications of 4 Cyclohexyl 2 Methylpyrrolidine As a Chemical Scaffold and Ligand

Utilization as a Chiral Building Block in Complex Chemical Synthesis

The inherent chirality of 2-methylpyrrolidine (B1204830) derivatives makes them valuable building blocks in asymmetric synthesis, a field focused on creating stereochemically pure compounds. cymitquimica.comresearchgate.net Enantiomers of 2-methylpyrrolidine, such as (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine, are derived from the chiral pool—readily available and inexpensive chiral molecules from natural sources like L-proline. acs.orggoogle.com These compounds serve as crucial starting materials or intermediates in the synthesis of complex molecules, particularly pharmaceuticals, where a specific three-dimensional arrangement of atoms is often essential for biological activity. google.comresearchgate.net

Once obtained, these chiral pyrrolidines are incorporated into larger molecules, transferring their specific stereochemistry to the final product. Their utility is demonstrated in the synthesis of various active pharmaceutical ingredients (APIs) and other biologically important substances. google.comontosight.ai For example, (S)-2-methylpyrrolidine-2-carboxylic acid is a critical chiral building block used in the production of drugs like daridorexant and trofinetide. rsc.org The pyrrolidine (B122466) ring system is a recurring motif in many biologically significant compounds, and the ability to introduce it with a defined stereochemistry is a powerful tool for medicinal chemists. google.compharmablock.com

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

In catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The properties of the ligand are crucial as they can influence the catalyst's activity and selectivity. Homogeneous catalysis occurs when the catalyst and reactants are in the same phase (typically liquid), while heterogeneous catalysis involves a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).

Chiral derivatives of 2-methylpyrrolidine have been successfully employed as ligands in homogeneous asymmetric catalysis to create enantiomerically pure products. A notable example involves the synthesis of lutidine-based PNN pincer ligands, which incorporate a chiral (R)-2-methylpyrrolidine group on the nitrogen side arm. acs.orgacs.orgfigshare.comresearchgate.net These PNN ligands are then complexed with ruthenium to form catalysts like (PNN)Ru(H)(CO)(Cl). acs.orgacs.org

These ruthenium-pincer complexes have been tested as catalysts in various chemical transformations. acs.orgacs.orgarabjchem.org For instance, they have been applied in the enantioselective hydrogenation of certain ketones, such as 4-fluoroacetophenone. acs.org Although the observed enantiomeric excess (ee) was modest (8% ee) in this specific case, the study demonstrates the principle of using a 2-methylpyrrolidine-derived ligand to induce chirality in a catalytic reaction. acs.org The researchers noted that the kinetic lability of the stereocenter at the ruthenium atom led to the formation of multiple diastereomers of the catalyst, which limited the enantioselectivity in these initial tests. acs.org This work highlights the potential and the challenges of using these chiral ligands to control stereochemical outcomes in transition-metal-catalyzed reactions. acs.orgacs.org

Development as a Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 4-cyclohexyl-2-methylpyrrolidine framework serves as an excellent scaffold for structure-activity relationship (SAR) studies. In chemical biology and medicinal chemistry, SAR studies involve systematically modifying a lead compound's structure to understand how different chemical groups influence its biological activity. researchgate.netnih.gov The pyrrolidine ring provides a rigid, three-dimensional structure that can be predictably functionalized, making it an ideal core for exploring the chemical space around a biological target. nih.govresearchgate.net

The cyclohexyl and methyl groups on the pyrrolidine ring can be modified or replaced to probe their impact on potency and selectivity. For example, in the development of inhibitors for InhA, an enzyme from Mycobacterium tuberculosis, researchers replaced the cyclohexyl group with various substituted phenyl rings. nih.gov This substitution was found to be unfavorable, leading to a 3- to 15-fold decrease in potency, highlighting the importance of the cyclohexyl moiety for activity in that specific series. nih.gov

In another study focused on dipeptidyl peptidase-4 (DPP-4) inhibitors, the substitution of a cyclohexyl group at a specific position (Y) on a 2-amino-1-(pyrrolidine-1-yl)propane-1-one scaffold, combined with no substitution on the N-terminus, resulted in the most potent compound in the series, with an IC₅₀ value of 0.002 µM. tandfonline.com Conversely, in a different series of DPP-4 inhibitors, substituting a cyclohexyl group at another position (R) led to a less potent compound compared to one with a cyclopropyl (B3062369) group. tandfonline.com These examples underscore how the cyclohexylpyrrolidine scaffold enables fine-tuning of molecular properties to optimize interactions with a biological target. researchgate.netacsmedchem.orgcnr.itnih.gov

Table 1: Examples of SAR Studies Involving Cyclohexylpyrrolidine Scaffolds

| Target/Application | Scaffold/Modification | Key Finding | Reference(s) |

| InhA Inhibition | Pyrrolidine carboxamides | Replacing the cyclohexyl group with a phenyl ring decreased potency by 3-15 fold. | nih.gov |

| DPP-4 Inhibition | 2-amino-1-(pyrrolidine-1-yl)propane-1-one derivatives | Substitution with a cyclohexyl group at position 'Y' yielded the most potent compound (IC₅₀ = 0.002 µM). | tandfonline.com |

| DPP-4 Inhibition | 1,2,3-triazolyl-pyrrolidine-2-carbonitrile derivatives | Substitution with a cyclohexyl group at position 'R' resulted in a less potent compound (IC₅₀ = 0.863 µM) compared to a cyclopropyl substitution (IC₅₀ = 0.247 µM). | tandfonline.com |

Application as a Component in the Synthesis of Nanomaterials (e.g., Nanocrystal Precursors)

Beyond its applications in life sciences, this compound has found use in materials science as a component for synthesizing nanomaterials. Specifically, a derivative, N-cyclohexyl-2-methylpyrrolidine-1-carboselenoamide , has been identified as a valuable precursor for the synthesis of lead selenide (B1212193) (PbSe) nanocrystals. nih.govresearchgate.net Nanocrystals are crystalline particles with dimensions on the nanometer scale, and their unique optical and electronic properties make them useful in applications like solar cells, bio-imaging, and lasers. nih.govnsf.gov

In the synthesis of PbSe nanocrystals, this selenourea (B1239437) derivative reacts with a lead precursor (lead oleate) at elevated temperatures. nih.govacs.org The structure of the selenourea precursor is critical because it controls the reaction kinetics—the rate at which selenium is supplied to form the nanocrystals. nih.govosti.gov Studies have shown that the reaction involving N-cyclohexyl-2-methylpyrrolidine-1-carboselenoamide proceeds with specific, measurable kinetics (kᵣ = 2.2 × 10⁻³ s⁻¹ at 80 °C). nih.gov

This controlled reactivity allows for precise manipulation of the nanocrystal formation process, influencing factors like the final size and size distribution of the nanocrystals. nih.govosti.govresearchgate.net The ability to tune these properties is essential for tailoring the nanocrystals for specific applications. researchgate.netfrontiersin.orgrsc.org The successful use of this pyrrolidine derivative as a nanocrystal precursor demonstrates the broad utility of this chemical class, extending from complex organic synthesis to the fabrication of advanced inorganic materials. nih.govosti.gov

Intermediate in the Preparation of Diverse Chemical Entities beyond Pharmacological Relevance

The this compound framework serves as a key intermediate in the synthesis of a wide array of chemical compounds that are not necessarily intended for pharmacological use. Its structural features make it a versatile building block for creating fine chemicals, specialized ligands, and materials science precursors. google.comnih.gov

The synthesis of the PNN pincer ligands for ruthenium catalysts is a prime example. acs.orgacs.org Here, (R)-2-methylpyrrolidine is a crucial intermediate used to build the complex ligand architecture required for homogeneous catalysis. acs.org Similarly, the preparation of N-cyclohexyl-2-methylpyrrolidine-1-carboselenoamide for nanocrystal synthesis represents another non-pharmacological application where the pyrrolidine derivative is a key intermediate. nih.govacs.org

Furthermore, the methodologies developed for creating complex molecules often utilize intermediates with similar structural motifs. For instance, scalable processes have been developed for key intermediates like 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, which is used in the synthesis of the drug Siponimod. acs.org While not a direct use of this compound, these synthetic routes highlight the industrial importance of constructing molecules containing a cyclohexyl group attached to a substituted ring system, a process for which pyrrolidine-based intermediates are well-suited. google.comgoogle.com The compound's utility as a starting material in various pharmaceutical processes underscores its role as a versatile intermediate for constructing diverse and complex chemical entities. google.com

Future Research Directions and Methodological Advancements for 4 Cyclohexyl 2 Methylpyrrolidine

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-Cyclohexyl-2-methylpyrrolidine is increasingly geared towards "green" and sustainable methodologies. This shift aims to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas of development include biocatalysis, the use of novel organocatalysts, and innovative energy sources.

Biocatalysis: Enzymes such as transaminases are being employed for the asymmetric synthesis of substituted pyrrolidines. acs.org This biocatalytic approach offers high enantioselectivity and operates under mild conditions, representing a significant step towards sustainable production. acs.orgacs.org For instance, transaminases can convert ω-chloroketones into enantiopure 2-substituted pyrrolidines with high yields. acs.org This method avoids harsh chemicals and complex purification steps often associated with traditional synthesis.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for synthesis. arabjchem.org These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. arabjchem.org Research is focused on developing new organocatalysts that can facilitate the synthesis of the this compound scaffold with high efficiency and stereocontrol.

Innovative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can significantly reduce reaction times and improve yields in the synthesis of pyrrolidine (B122466) derivatives, contributing to more efficient and sustainable processes. nih.gov Furthermore, the use of clean oxidants like hydrogen peroxide, which produces only water as a byproduct, is being explored to create greener synthetic routes for related cyclohexyl compounds. google.com

Exploration of Unconventional Reactivity Profiles

To unlock the full potential of this compound, researchers are exploring novel reactivity patterns by combining different catalytic systems. This synergistic approach can lead to unprecedented chemical transformations that are not achievable with a single catalyst type.

Synergistic Catalysis: A major area of interest is the combination of organocatalysis with transition-metal catalysis. chim.it This dual-catalyst strategy allows for unique reaction pathways by activating different parts of the reacting molecules simultaneously. For example, a secondary amine organocatalyst could form a nucleophilic enamine intermediate, while a transition metal activates an electrophile, leading to highly selective bond formation in the synthesis of complex heterocyclic structures like pyrrolidines. chim.it

Photoredox Catalysis: The combination of organocatalysis with visible-light photoredox catalysis is another promising frontier. arabjchem.org This method allows for the generation of reactive radical intermediates under mild conditions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve through traditional means.

High-Throughput Screening for Emerging Applications

High-throughput screening (HTS) is a critical tool for rapidly evaluating the potential of this compound and its derivatives in various applications, particularly in drug discovery and catalysis.

HTS allows for the testing of vast libraries of compounds against biological targets to identify new therapeutic agents. For example, a large-scale screening of kinase-like inhibitor libraries against Mycobacterium tuberculosis identified compounds where a cyclohexyl group was a tolerated feature among active molecules. nih.gov This suggests that derivatives of this compound could be promising candidates for developing new antibiotics or other therapeutic agents. The data from such screens can quickly highlight promising scaffolds for further optimization.

Beyond medicine, HTS can be used to discover new catalytic activities. Libraries of chiral pyrrolidine derivatives can be screened for their effectiveness in promoting various organic reactions. This accelerates the discovery of new organocatalysts for asymmetric synthesis, a field where pyrrolidine-based structures have already shown significant promise. umich.edu

| Screening Parameter | Description | Relevance to this compound |

| Library Size | Tens of thousands of compounds are tested in a single campaign. nih.gov | Allows for broad exploration of chemical space around the core scaffold. |

| Assay Target | Can be a biological target (e.g., enzyme, cell) or a chemical reaction. nih.gov | Identifies potential for new drugs or new catalytic applications. |

| Concentration | Compounds are typically tested at a single, low concentration (e.g., 10 µg/mL). nih.gov | Quickly identifies potent "hits" for further investigation. |

| Data Analysis | Automated analysis identifies active compounds based on predefined criteria (e.g., inhibition %, Z'-value). nih.gov | Efficiently pinpoints promising candidates from large datasets. |

Integration of Machine Learning and Artificial Intelligence in Chemical Design

Overcoming Challenges in Scalable and Enantiopure Production

While novel synthetic methods are promising, their translation to large-scale industrial production presents significant challenges. Ensuring both scalability and high enantiopurity for a chiral molecule like this compound is crucial for its commercial viability, particularly in the pharmaceutical industry.

Scalability of Asymmetric Synthesis: A primary challenge is developing synthetic routes that are not only efficient and stereoselective in the lab but also safe, cost-effective, and reproducible on a large scale. acs.org Many modern catalytic systems that work well on a milligram scale face issues with catalyst stability, cost, or the need for hazardous reagents that are problematic in industrial settings. acs.org The use of robust biocatalytic methods, such as those employing engineered enzymes, is a promising strategy to overcome these hurdles, with some processes already proven at the kilogram scale. acs.orgacademie-sciences.fr

Enantiopurity and Separation: Achieving and maintaining high enantiomeric excess (ee) throughout a multi-step synthesis is a significant hurdle. acs.org Racemization can occur under various reaction conditions, diminishing the purity of the final product. Future research will focus on developing reaction conditions that preserve stereochemical integrity. Additionally, advanced separation techniques are needed for cases where asymmetric synthesis is not perfectly selective. Methods like preferential crystallization, which separates enantiomers from a racemic mixture, are being developed to be more efficient and sustainable, moving towards continuous processes that reduce waste and improve yield. rsc.org

| Challenge | Potential Solution | Supporting Evidence |

| Low Yield & Hazardous Reagents in Scale-up | Biocatalytic processes (e.g., enzymatic reductive amination) | Offers high yields and avoids harsh chemicals like NaN3. acs.org |

| Maintaining Enantiopurity | Asymmetric catalysis with robust catalysts (e.g., enzymes, optimized organocatalysts) | Biocatalytic routes can achieve >99.5% ee on a preparative scale. acs.org |

| Cost and Complexity of Chiral Separation | Development of continuous separation processes like preferential crystallization | Improves efficiency and sustainability over traditional batch chromatography. rsc.org |

| Multi-step Synthesis Inefficiency | One-pot cascade reactions and multicatalyst systems | Reduces intermediate isolation steps, improving overall yield and atom economy. researchgate.net |

Q & A

Q. What are the foundational synthetic routes for 4-Cyclohexyl-2-methylpyrrolidine, and how do reaction conditions influence intermediate stability?

The synthesis typically involves two strategies: (1) cyclization of linear precursors (e.g., γ-amino alcohols or ketones) to form the pyrrolidine ring, followed by functionalization, or (2) direct modification of pre-existing pyrrolidine derivatives. For cyclohexyl group introduction, nucleophilic substitution (e.g., using cyclohexyl halides) or cross-coupling reactions (e.g., Suzuki-Miyaura with cyclohexylboronic acids) are common. Acidic conditions (HCl, H₂SO₄) stabilize intermediates by protonating the amine, reducing side reactions like ring-opening, while basic conditions (NaOH, KOH) risk deprotonation and undesired cleavage . Catalysts such as palladium complexes improve coupling efficiency in sterically hindered environments .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and purity?

- NMR : H and C NMR identify substituent positions and confirm cyclohexyl and methyl group regiochemistry. NOESY/ROESY experiments resolve stereochemical configurations (e.g., cis/trans isomerism at the 2- and 4-positions) .

- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for validating synthetic pathways .

- HPLC-MS : Quantifies purity (>99% for pharmacological studies) and detects byproducts from incomplete substitution or ring-opening .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are optimal?

Asymmetric hydrogenation of pyrrolidine precursors using Ru-BINAP or Rh-DuPhos catalysts achieves high enantiomeric excess (ee >95%). For example, hydrogenating a 2-methyl-4-cyclohexenylpyrrolidine precursor with [(RuCl(p-cymene))] and (S)-BINAP selectively produces the (2S,4S)-isomer . Chiral auxiliaries (e.g., Evans oxazolidinones) also direct stereochemistry during cyclohexyl group installation via alkylation .

Q. What strategies mitigate steric hindrance during functionalization of the 4-cyclohexyl group in further derivatization?

- Microwave-assisted synthesis : Accelerates reactions (e.g., amidation, halogenation) by enhancing molecular mobility in sterically crowded environments .

- Protecting groups : Temporarily mask the pyrrolidine nitrogen with Boc or Fmoc groups to prevent undesired interactions during substitution .

- Bulky ligands in catalysis : Use tert-butylphosphine or N-heterocyclic carbene (NHC) ligands in Pd-catalyzed couplings to improve yield in hindered systems .

Q. How do researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from assay conditions or structural variations. For example:

- Enzyme inhibition : Variations in IC values may stem from buffer pH (affecting protonation states) or co-solvents (DMSO vs. water) altering ligand solubility .

- Receptor binding : Stereochemistry impacts affinity; the (2R,4R)-isomer of a fluorinated analog showed 10-fold higher binding to σ-1 receptors than the (2S,4S)-form . Standardizing protocols (e.g., uniform cell lines, ligand concentrations) and validating stereochemical purity are critical .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Molecular docking (AutoDock Vina) : Models interactions with targets like dopamine receptors, identifying key binding residues (e.g., Asp-189 in D receptors) .

- ADMET prediction (SwissADME) : Estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition. The cyclohexyl group increases logP (~3.5), suggesting moderate blood-brain barrier penetration .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting conformational flexibility in the pyrrolidine ring .

Methodological Guidelines

Q. How to design a SAR study for this compound analogs targeting neuropathic pain?

- Core modifications : Vary substituents at the 2-methyl (e.g., ethyl, isopropyl) and 4-cyclohexyl (e.g., aryl, heterocyclic) positions.

- Assays :

- In vitro: Measure inhibition of voltage-gated Na1.7 channels (patch-clamp electrophysiology) .

- In vivo: Use chronic constriction injury (CCI) rat models to assess mechanical allodynia reduction .

Q. What are the best practices for analyzing oxidative degradation products of this compound under accelerated stability testing?

- Conditions : Expose samples to 40°C/75% RH for 6 months. Use LC-QTOF-MS to detect oxidation at the pyrrolidine nitrogen (forming N-oxide derivatives) or cyclohexyl C-H bonds (producing hydroxylated metabolites) .

- Mitigation : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.